2,2,2-Trifluoroacetophenone
Overview
Description
2,2,2-Trifluoroacetophenone is a polyfluoroalkyl ketone that has been identified as an efficient organocatalyst in various chemical reactions. It has been used in the environmentally friendly epoxidation of alkenes, utilizing hydrogen peroxide as a green oxidant and achieving high to quantitative yields . This compound also plays a role in the molecular recognition of anions, where it forms anion-ionophore adducts that are stabilized by intramolecular hydrogen bonding, significantly enhancing binding affinity . Additionally, 2,2,2-trifluoroacetophenone has been used as a catalyst for the oxidation of tertiary amines and azines to N-oxides, demonstrating chemoselectivity and high yields .
Synthesis Analysis
The synthesis of compounds related to 2,2,2-trifluoroacetophenone involves various methods. One approach includes the use of 2-(trifluoromethylsulfonyloxy)pyridine (TFOP) in trifluoroacetic acid to intermolecularly dehydrate from benzoic acid and aromatic hydrocarbons, yielding benzophenones . Another method involves the Claisen condensation of 2-hydroxyacetophenones with methyl 2-methoxytetrafluoropropionate, followed by deprotection to obtain 2-(trifluoroacetyl)chromones . These synthetic routes highlight the versatility and reactivity of trifluoroacetophenone derivatives in organic synthesis.
Molecular Structure Analysis
The molecular structure and non-covalent interactions of 2,2,2-trifluoroacetophenone have been studied through rotational spectroscopy and quantum-chemical computations. The most stable isomer of its complex with water forms a seven-membered ring, featuring both classical and weak hydrogen bonds. The presence of fluorine atoms significantly influences these non-covalent interactions . Although not directly on 2,2,2-trifluoroacetophenone, studies on related compounds like 2,4-difluoroacetophenone provide insights into vibrational modes, molecular geometry, and electronic properties, which can be extrapolated to understand the trifluoro derivative .
Chemical Reactions Analysis
2,2,2-Trifluoroacetophenone participates in various chemical reactions. It has been used as an organocatalyst for the epoxidation of alkenes and the oxidation of tertiary amines and azines to N-oxides . The compound's ability to form stabilized anion-ionophore adducts through intramolecular hydrogen bonding has been exploited in the recognition of anions such as carboxylates . Furthermore, its derivatives have been involved in reactions with 1,2-diamines to produce tetrahydropyrazines and quinoxaline derivatives , and in the synthesis of chromenes from N-unsubstituted imines of 2-hydroxyacetophenones .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2,2-trifluoroacetophenone and its derivatives are characterized by their molecular structure and substituent effects. The fluorine atoms present in the compound influence its reactivity and interaction with other molecules, as seen in the complex formation with water . The compound's role in fluorescence "turn-on" sensing of carboxylate anions, where the fluorescence enhancement is attributed to intramolecular hydrogen bonding, also reflects its chemical behavior . Although detailed physical properties are not provided in the abstracts, the chemical reactivity and molecular interactions discussed offer a glimpse into the compound's characteristics.
Scientific Research Applications
Rotational Spectrum and Structural Analysis
- Rotational Spectrum: The rotational spectrum of 2,2,2-trifluoroacetophenone has been examined using supersonic-jet Fourier transform microwave spectroscopy. This study extends to its mono-13C substituted species, providing accurate structural parameters for the carbon skeleton (Lei et al., 2018).
Sensing Applications
- Fluorescence Sensing of Anions: o-(Carboxamido)trifluoroacetophenones exhibit significant fluorescence enhancement upon binding with carboxylate anions. This enhancement is explained by intramolecular H-bonding stabilization of an anion-ionophore adduct (Kim & Ahn, 2008).
Crystal Packing Analysis
- Cryocrystallization and Crystal Packing: The crystal structure of 2,2,2-trifluoroacetophenone is analyzed using in situ cryocrystallization. The study focuses on its crystal packing and the influence of chemical substitutions on the crystal packing and intermolecular interactions (Dey, Sirohiwal, & Chopra, 2018).
Interaction with Water
- Rotational Spectroscopy and Quantum Chemistry: A study combining rotational spectroscopy and quantum-chemical computations analyzed the 1:1 complex formed by 2,2,2-trifluoroacetophenone and water, revealing significant insights into non-covalent interactions (Lei et al., 2020).
Catalysis and Chemical Reactions
- Catalysis in Chemical Reactions: Platinum-catalyzed enantioselective hydrogenation of aryl-substituted trifluoroacetophenones has been explored, highlighting the effects of electron-withdrawing and releasing groups on reaction rate and enantioselectivity (Arx, Mallát, & Baiker, 2001).
- Organocatalysis: 2,2,2-Trifluoroacetophenone serves as an organocatalyst for the oxidation of tertiary amines and azines to N-oxides and for the epoxidation of alkenes, using environmentally friendly methods (Limnios & Kokotos, 2014) (Limnios & Kokotos, 2014).
Computational Studies
- Polycondensation Reaction Pathways: Computational studies have explored the reaction pathways of polycondensation of 2,2,2-trifluoroacetophenone and biphenyl, offering insights into the design of monomers for superelectrophilic polycondensation (Peña, Zolotukhin, & Fomine, 2005).
Miscellaneous Applications
- Electrochemically Promoted Reactions: The compound has been used in electrochemically promoted asymmetric hydrogen transfer reactions (Wang et al., 2021).
- Whole Cell Bioreduction: Its reduction by various microorganism strains has been studied, with applications in continuous flow bioreduction (Lopes et al., 2014).
Safety And Hazards
properties
IUPAC Name |
2,2,2-trifluoro-1-phenylethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F3O/c9-8(10,11)7(12)6-4-2-1-3-5-6/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KZJRKRQSDZGHEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6059992 | |
Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [Alfa Aesar MSDS] | |
Record name | 2,2,2-Trifluoroacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Vapor Pressure |
1.22 [mmHg] | |
Record name | 2,2,2-Trifluoroacetophenone | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19423 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Product Name |
2,2,2-Trifluoroacetophenone | |
CAS RN |
434-45-7 | |
Record name | 2,2,2-Trifluoro-1-phenylethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=434-45-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Phenyl trifluoromethyl ketone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000434457 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Trifluoroacetophenone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42752 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Ethanone, 2,2,2-trifluoro-1-phenyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6059992 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trifluoroacetophenone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.459 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRIFLUOROACETOPHENONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6T7L1UPY09 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.